Syndyphalin SD-33

Overview

Description

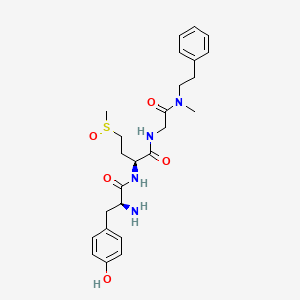

Syndyphalin-33 (SD-33) is a synthetic met-enkephalin . It has been found to increase feed intake in sheep and transiently increase circulating growth hormone (GH) concentrations in sheep, rats, and pigs . It has also been observed to have potential effects on immune cell populations .

Synthesis Analysis

The synthesis of Syndyphalin-33 involves the formation of a simple tripeptide Tyr-D Met(O)-Gly-MPA . This compound exhibits potent opioid activity in vitro .Scientific Research Applications

1. Impact on Appetite Regulation in Animals

Syndyphalin-33 (SD-33) has been shown to influence appetite regulation in various animal studies. Research conducted on pigs and sheep demonstrated that SD-33 administration impacts the expression of appetite-regulating genes. Specifically, it affects the expression of the μ-opioid receptor and melanocortin 4 receptor in the hypothalamus, which are crucial for appetite regulation. These studies suggest that SD-33 could have a role in managing feed intake in animals like sheep and pigs, which could be significant for agricultural practices (Cooper, Jenkins, Wojakiewicz, Kattesh, & Kojima, 2011); (Kojima, Jenkins, Cooper, Roberts, Carroll, & Kattesh, 2009); (Obese, Whitlock, Steele, Buonomo, & Sartin, 2007).

2. Syndecan Family Members and Energy Metabolism

Research on syndecan family members, including syndecan-1 (SDC1), has revealed their role in various physiological processes like cell-matrix adhesion, neuronal development, and inflammation. This research extends to understanding energy balance regulation. For instance, studies on Drosophila melanogaster involving Drosophila Syndecan (dSdc) and human SDC4 have demonstrated their influence on fat storage and whole-body energy metabolism. These findings highlight the broader implications of syndecan family members, including SDC1, in metabolic processes (De Luca et al., 2010).

3. Syndecan-1 in Cancer Progression and Therapy

Advancements in understanding the molecular functions of syndecan-1 (SDC1) have shown its involvement in the pathogenesis of various malignancies. Altered expression of SDC1 is linked to increased cell proliferation, invasion, metastasis, and angiogenesis in cancerous cells. These insights have significant implications for developing targeted therapies and diagnostic tools for various cancers (Gharbaran, 2015); (Akl et al., 2015).

properties

IUPAC Name |

(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-N-[2-[methyl(2-phenylethyl)amino]-2-oxoethyl]-4-methylsulfinylbutanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H34N4O5S/c1-29(14-12-18-6-4-3-5-7-18)23(31)17-27-25(33)22(13-15-35(2)34)28-24(32)21(26)16-19-8-10-20(30)11-9-19/h3-11,21-22,30H,12-17,26H2,1-2H3,(H,27,33)(H,28,32)/t21-,22-,35?/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLERTHCRZKXZSG-OYIWYEQGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCC1=CC=CC=C1)C(=O)CNC(=O)C(CCS(=O)C)NC(=O)C(CC2=CC=C(C=C2)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(CCC1=CC=CC=C1)C(=O)CNC(=O)[C@H](CCS(=O)C)NC(=O)[C@H](CC2=CC=C(C=C2)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H34N4O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

502.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

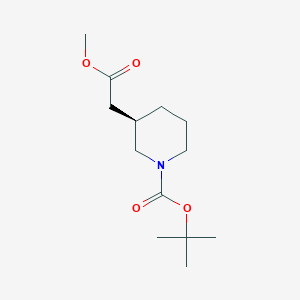

![2-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}-2-methylpropanoic acid](/img/structure/B3030096.png)

![4,4',4'',4'''-([1,1'-Biphenyl]-4,4'-diylbis(azanetriyl))tetrabenzaldehyde](/img/structure/B3030101.png)

![9-bromo-10-[4-(2-naphthalenyl)phenyl]Anthracene](/img/structure/B3030105.png)

![3-(8-Chloro-1-(2-phenylquinolin-7-yl)imidazo[1,5-a]pyrazin-3-yl)cyclobutanone](/img/structure/B3030112.png)

![[4-(Cyclopropylsulfanyl)phenyl]acetic acid](/img/structure/B3030119.png)